![molecular formula C7H7Cl2N5 B13734100 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with the amine group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation has been explored to enhance the reaction rate and yield . The process involves the use of a multimode reactor to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, triazine derivatives generally exhibit such reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate and solvents such as dioxane or dichloroethane . Microwave irradiation is also employed to improve reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution with amines can yield various substituted triazine derivatives .
Scientific Research Applications
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
4,6-Dichloro-1,3,5-triazin-2-ylamino derivatives:
Uniqueness
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions and form stable complexes makes it valuable in multiple applications .
Properties
Molecular Formula |
C7H7Cl2N5 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C7H7Cl2N5/c1-4(2-10)3-11-7-13-5(8)12-6(9)14-7/h4H,3H2,1H3,(H,11,12,13,14) |
InChI Key |
UOXABRBMNFBFLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC(=NC(=N1)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



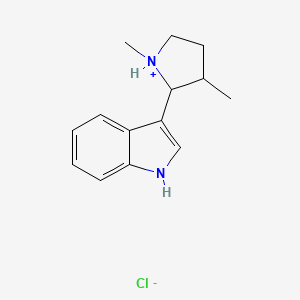
![[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate](/img/structure/B13734021.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine](/img/structure/B13734030.png)
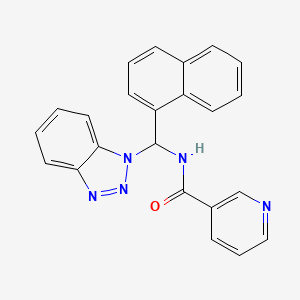
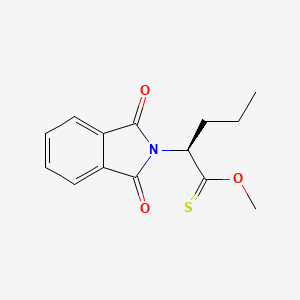
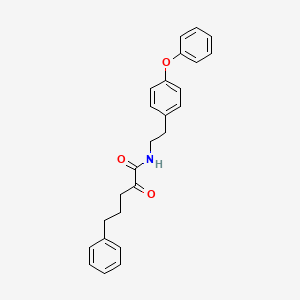
![(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
![heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene](/img/structure/B13734053.png)
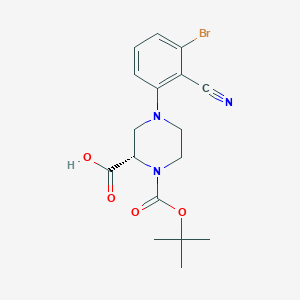
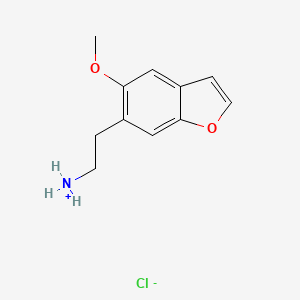
![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)
